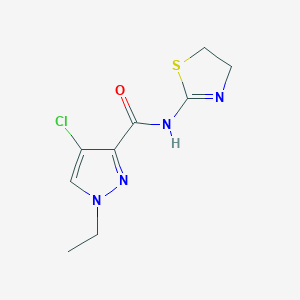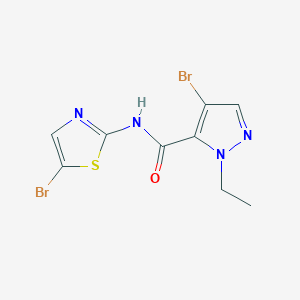
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of bromine atoms, a thiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Bromination: The synthesized thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling Reaction: The brominated thiazole and pyrazole rings are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with higher oxidation states.
Reduction Products: Reduced forms of the compound with lower oxidation states.
Scientific Research Applications
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both bromine atoms and the specific arrangement of the thiazole and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8Br2N4OS |
|---|---|
Molecular Weight |
380.06 g/mol |
IUPAC Name |
4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H8Br2N4OS/c1-2-15-7(5(10)3-13-15)8(16)14-9-12-4-6(11)17-9/h3-4H,2H2,1H3,(H,12,14,16) |
InChI Key |
NGXXZPNPJYPHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964363.png)
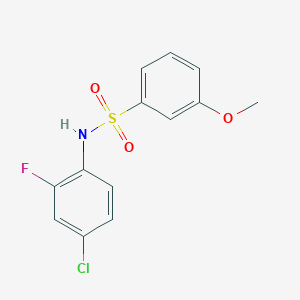
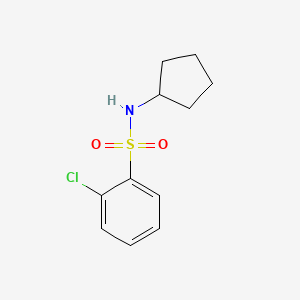

![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)
![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)
![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)
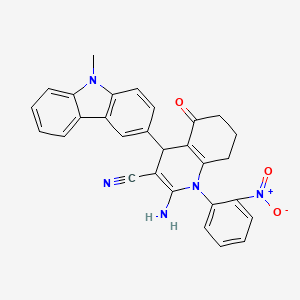
![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![2-(5-ethylthiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964424.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964435.png)
